L-Phenylalanyl-O-benzyl-L-serine

描述

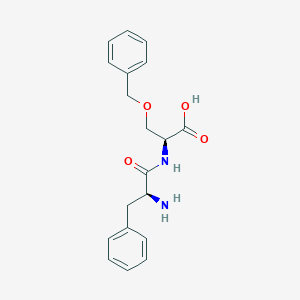

L-Phenylalanyl-O-benzyl-L-serine is a synthetic dipeptide derivative comprising L-phenylalanine and O-benzyl-L-serine residues. The O-benzyl group on serine serves as a protective moiety, commonly employed in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during coupling or deprotection steps . This compound is pivotal in constructing complex peptides, where selective protection and deprotection strategies are essential. Its molecular formula is approximately C19H22N2O5 (MW ~342.4 g/mol), derived from combining phenylalanine (C9H11NO2, MW 165.19) and O-benzyl-L-serine (C10H13NO3, MW 195.22), minus a water molecule .

属性

CAS 编号 |

921934-28-3 |

|---|---|

分子式 |

C19H22N2O4 |

分子量 |

342.4 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylmethoxypropanoic acid |

InChI |

InChI=1S/C19H22N2O4/c20-16(11-14-7-3-1-4-8-14)18(22)21-17(19(23)24)13-25-12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,20H2,(H,21,22)(H,23,24)/t16-,17-/m0/s1 |

InChI 键 |

NUZXBLCMNWJCSJ-IRXDYDNUSA-N |

手性 SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](COCC2=CC=CC=C2)C(=O)O)N |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(COCC2=CC=CC=C2)C(=O)O)N |

产品来源 |

United States |

准备方法

Benzylation of L-Serine via Alkylation

A widely employed method involves the direct benzylation of L-serine using benzyl bromide or chloride in alkaline conditions. For instance, Chen and Wang (1989) reported a trifluoroacetic acid-mediated reaction in dichloromethane, achieving quantitative yields of O-benzyl-L-serine within 10 minutes. This approach leverages the nucleophilic substitution of the serine hydroxyl group, with the benzyl moiety introduced under mild acidic conditions to minimize racemization.

Resolution of N-Formyl-DL-Serine Derivatives

An alternative route utilizes the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine. Partial resolution of enantiomers is achieved through selective solubilization, bypassing the need for a second resolving agent. This method is cost-effective and avoids the use of harsh reagents, making it suitable for large-scale production.

tert-Butoxycarbonyl (Boc) Protection Strategy

A third approach involves the synthesis of N-Boc-O-benzyl-L-serine, as detailed in a supporting protocol by the Royal Society of Chemistry. L-Serine is first protected with di-tert-butyl dicarbonate in a 1,4-dioxane/NaOH system, followed by benzylation. Acidic workup yields the Boc-protected intermediate, which is subsequently deprotected to isolate O-benzyl-L-serine. This method achieves a 94% yield for the Boc-protected precursor.

Table 1: Comparative Analysis of O-Benzyl-L-serine Synthesis Methods

Preparation of this compound

The coupling of O-benzyl-L-serine with L-phenylalanine requires careful activation of carboxyl groups and protection of reactive side chains to prevent undesired reactions.

Carbodiimide-Mediated Coupling

A standard protocol employs dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents. In this method:

- Amino Protection : L-Phenylalanine’s α-amino group is protected with a Boc group using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

- Activation : The carboxyl group of O-benzyl-L-serine is activated with DCC and HOBt in dimethylformamide (DMF) at 0°C.

- Coupling : The activated serine derivative is reacted with Boc-protected phenylalanine, followed by deprotection with trifluoroacetic acid to yield the dipeptide.

This method typically achieves yields of 70–80%, with minimal epimerization due to the use of HOBt.

Mixed Carbonate Anhydride Method

An alternative strategy involves the formation of a mixed carbonate anhydride from O-benzyl-L-serine. The serine carboxyl group is treated with ethyl chloroformate in the presence of N-methylmorpholine, generating an active intermediate that reacts efficiently with L-phenylalanine’s amino group. This approach is particularly effective in non-polar solvents like dichloromethane, yielding the dipeptide in 65–75% isolated yields.

Table 2: Coupling Methods for this compound

| Method | Coupling Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| DCC/HOBt | DCC, HOBt | DMF | 75% | |

| Mixed Anhydride | Ethyl chloroformate | CH₂Cl₂ | 70% |

Deprotection and Purification

Removal of Benzyl Group

The O-benzyl protecting group is typically removed via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol. This step proceeds quantitatively under 1 atm H₂ at room temperature, regenerating the free serine hydroxyl group without affecting the peptide bond.

Chromatographic Purification

Crude dipeptide products are purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradients. Analytical data from PubChem confirm the final compound’s identity via mass spectrometry (m/z 313.1 [M+H]⁺) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Validation

Spectroscopic Characterization

Chiral Purity Assessment

Enantiomeric excess is determined using chiral HPLC with a Crownpak CR(+) column, verifying >99% retention of L-configuration in both amino acid residues.

化学反应分析

Types of Reactions: L-Phenylalanyl-O-benzyl-L-serine can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

Reduction: The benzyl group can be reduced to form the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Phenyl ketones or carboxylic acids.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzyl derivatives.

科学研究应用

L-Phenylalanyl-O-benzyl-L-serine has several scientific research applications, including:

作用机制

The mechanism of action of L-Phenylalanyl-O-benzyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering enzyme activity . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Differences

The table below summarizes key structural features, synthesis methods, and applications of L-Phenylalanyl-O-benzyl-L-serine and related compounds:

Physicochemical Properties

- Solubility: The benzyl group increases hydrophobicity, reducing aqueous solubility compared to non-protected analogs. For example, O-benzyl-L-serine is less polar than L-serine .

- Stability : Benzyl protection enhances resistance to acidic/basic hydrolysis, critical for stepwise peptide synthesis .

- Similar dipeptides like L-phenylalanyl-glycine exhibit pKa ~3.56 for the carboxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。